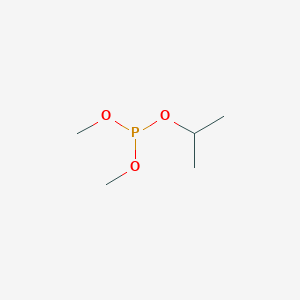

Dimethyl propan-2-yl phosphite

Description

Properties

IUPAC Name |

dimethyl propan-2-yl phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-5(2)8-9(6-3)7-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUGELZQOLSLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567170 | |

| Record name | Dimethyl propan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52956-34-0 | |

| Record name | Dimethyl propan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Phosphorus trichloride reacts sequentially with alcohols to form phosphite esters. For this compound, the ideal molar ratio is PCl₃ : methanol : isopropanol = 1 : 2 : 1 , ensuring two methyl groups and one isopropyl group attach to the phosphorus center. The reaction proceeds via nucleophilic substitution, where chlorine atoms are replaced by alkoxy groups:

The exothermic reaction requires careful temperature control (5–10°C initially, then gradual warming to 50°C).

Industrial-Scale Protocol

A modified continuous-flow process, derived from CN104163829A, involves:

-

Vapor-phase mixing : Methanol and isopropanol are vaporized and introduced into a reactor alongside PCl₃.

-

Temperature programming : The reaction begins at 5–10°C to minimize side reactions, then rises to 50°C for completion.

-

Acid neutralization : Crude product is treated with ammonia or soda ash (Na₂CO₃) to neutralize residual HCl.

-

Distillation : Separation under reduced pressure (170–175°C) yields purified this compound.

Key Challenges :

-

Competing esterification: Excess methanol may lead to trimethyl phosphite, requiring precise stoichiometric control.

-

Byproduct management: HCl and methyl chloride byproducts necessitate robust gas-scrubbing systems.

Alternative Methods Using Phosphorous Acid

Phosphorous acid (H₃PO₃) serves as a safer alternative to PCl₃, particularly in small-scale syntheses. The method described in CN109912647A for dimethylphosphite can be modified by introducing isopropanol as a co-reactant.

Catalyzed Esterification

The reaction employs a two-step process :

-

Formation of monoester : H₃PO₃ reacts with methanol under pressure (0.1–0.5 MPa) and elevated temperature (80–120°C) to form monomethyl phosphite.

-

Transesterification : Isopropanol is introduced to replace one methyl group, facilitated by acidic catalysts like p-toluenesulfonic acid.

Conditions :

-

Catalyst loading: 1–15% by weight of H₃PO₃.

-

Reaction time: 2–4 hours at reflux.

Advantages :

Catalytic Approaches for Enhanced Selectivity

Weakly Alkaline Organic Catalysts

The use of catalysts such as pyridine or triethylamine, as demonstrated in CN101250199B, improves reaction efficiency in PCl₃-based syntheses. These catalysts:

-

Neutralize HCl in situ, shifting equilibrium toward ester formation.

-

Reduce side reactions by preventing alcohol protonation.

Optimized Parameters :

-

Catalyst concentration: 5–10 mol% relative to PCl₃.

-

Solvent: Benzene or toluene for azeotropic removal of water.

Industrial Production Techniques

Continuous-Flow Reactors

Modern facilities adopt automated continuous reactors to enhance yield (85–92%) and purity (>96%). Key features include:

-

Precision metering pumps : Ensure exact stoichiometric ratios of PCl₃, methanol, and isopropanol.

-

Multi-stage temperature zones : 5–10°C (initial mixing), 50°C (reaction), 170°C (distillation).

Waste Minimization Strategies

-

HCl recycling : Byproduct HCl is absorbed in water to produce hydrochloric acid for resale.

-

Solvent recovery : Benzene and unreacted alcohols are distilled and reused.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the primary methods:

Key Insights :

-

PCl₃-based routes offer higher yields but require stringent safety measures.

-

H₃PO₃ methods are safer but less efficient, ideal for lab-scale production.

Chemical Reactions Analysis

Dimethyl propan-2-yl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo substitution reactions with halogenated compounds to form new phosphite esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds like chloromethane. The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphite esters .

Scientific Research Applications

Chemical Synthesis

Organophosphorus Compounds

Dimethyl propan-2-yl phosphite serves as a key reagent in the synthesis of various organophosphorus compounds. It can be used to produce phosphonate esters, which are important in the development of new materials and catalysts. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse phosphorus-containing derivatives.

Case Study: Synthesis of Phosphoramidates

The Atherton-Todd reaction utilizes this compound in the synthesis of phosphoramidates. This reaction involves the coupling of dialkyl phosphites with primary amines, demonstrating the compound's utility in producing biologically active phosphorus compounds .

Biological Research

Enzyme Mechanisms

In biological studies, this compound is employed as a probe to investigate enzyme mechanisms involving phosphorus-containing substrates. Its reactivity allows researchers to study biochemical pathways and enzyme catalysis related to phosphonates.

Pharmaceutical Applications

The compound is also used in the synthesis of phosphonate-based drugs, which have therapeutic potential in treating conditions like osteoporosis and cancer. Its derivatives are being explored for their efficacy as inhibitors in various biological systems .

Industrial Applications

Flame Retardants and Plasticizers

this compound is utilized in the production of flame retardants and plasticizers. Its incorporation into polymers enhances their fire resistance properties, making it a critical additive in the plastics industry .

Corrosion Inhibition

The compound has applications as a corrosion inhibitor in various industrial processes, including gas purification, metalworking, and petroleum refining. Its effectiveness in preventing corrosion makes it valuable for maintaining equipment longevity and performance .

Environmental Applications

Flame Inhibition Studies

Research has demonstrated that this compound can inhibit flames when used as an additive in methane/air mixtures. This property is crucial for developing safer combustion processes and reducing fire hazards in industrial settings .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of organophosphorus compounds | Versatile reagent for diverse chemical reactions |

| Biological Research | Study of enzyme mechanisms; drug synthesis | Insights into biochemical pathways |

| Industrial Applications | Flame retardants; plasticizers; corrosion inhibitors | Enhanced material safety and durability |

| Environmental Applications | Flame inhibition studies | Improved safety in combustion processes |

Mechanism of Action

The mechanism of action of dimethyl propan-2-yl phosphite involves its high reactivity due to the presence of the P-H bond. This bond can participate in various chemical reactions, such as nucleophilic attack on electrophilic centers, leading to the formation of new phosphorus-containing compounds. The molecular targets and pathways involved include the formation of phosphonate esters and phosphonic acids, which are important intermediates in various biochemical and industrial processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity and Stability :

- DMHP’s methyl groups enhance volatility compared to bulkier analogs like diphenyl phosphite, making it suitable for textile treatments .

- Diethyl phosphite ’s ethyl groups balance reactivity and stability, favoring its use in polymer synthesis .

Toxicity and Safety: DMHP is uniquely carcinogenic among phosphites, with documented tumorigenicity in rats . Diphenyl phosphite shows lower acute toxicity but may degrade into phenolic compounds with environmental risks .

Regulatory Landscape :

- DMHP faces stringent export controls, unlike diethyl or diphenyl phosphites .

- Isopropylphenyl diphenyl phosphate (a phosphate ester) is regulated due to endocrine disruption risks, highlighting a key distinction from phosphites .

Market and Production: DMHP has a well-established global market, particularly in Asia and North America, driven by flame-retardant demand . Diethyl phosphite is synthesized via solvent-free reactions (PCl₃ + ethanol), offering cost-effective production .

Biological Activity

Dimethyl propan-2-yl phosphite (also known as dimethyl isopropyl phosphite) is an organophosphorus compound with potential biological activities that have garnered interest in various fields, including agriculture and medicinal chemistry. This article synthesizes findings from diverse sources regarding its biological activities, mechanisms of action, and applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phosphorus atom bonded to an isopropyl group and two methoxy groups, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving plant pathogens such as Phytophthora cinnamomi, it has been shown to induce defense mechanisms in plants, enhancing resistance against infections. For instance, phosphite treatments resulted in increased expression of defense genes in Arabidopsis thaliana, suggesting a role in activating systemic acquired resistance pathways .

| Pathogen | Effect of this compound |

|---|---|

| Phytophthora cinnamomi | Induces defense gene expression; reduces pathogenicity |

| Fusarium spp. | Inhibits growth and spore germination |

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. For example, it shows promising inhibitory effects on certain phosphatases, which are crucial for various biochemical pathways in plants and microorganisms. This inhibition can lead to altered metabolic processes, potentially affecting pathogen growth and survival .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Induction of Defense Responses : The compound enhances the expression of genes associated with plant defense mechanisms, leading to increased resistance against pathogens.

- Enzyme Interaction : It interacts with key enzymes involved in metabolic pathways, which can disrupt normal cellular functions in pathogens.

- Phosphorylation Processes : The compound may influence phosphorylation processes within cells, affecting signal transduction pathways that regulate growth and development.

Study 1: Efficacy Against Phytophthora cinnamomi

In a controlled study, treatment with this compound significantly reduced lesion lengths on infected plants compared to untreated controls. The study utilized quantitative PCR to measure the expression levels of defense-related genes, confirming the compound's role in activating plant immune responses .

Study 2: Impact on Crop Diseases

A field trial assessing the application of this compound on crops affected by fungal diseases demonstrated a marked reduction in disease incidence. The results indicated that the compound not only protected against pathogens but also improved overall plant health and yield .

Safety and Toxicity

While this compound shows beneficial biological activities, safety assessments are crucial. According to safety data sheets, exposure to organophosphorus compounds can lead to acute toxicity symptoms depending on dosage and exposure route. Long-term exposure may pose risks related to neurotoxicity and reproductive health .

Q & A

Q. What are the validated synthetic routes for dimethyl propan-2-yl phosphite, and how can purity be assessed experimentally?

this compound (CAS 868-85-9) is synthesized via esterification of phosphorous acid with propan-2-ol under acidic catalysis. Key validation steps include:

- Purity assessment : Use high-performance liquid chromatography (HPLC) with a polar stationary phase to resolve unreacted precursors .

- Structural confirmation : Compare P NMR and IR spectral data with reference libraries (e.g., NIST Chemistry WebBook) to confirm absence of byproducts like dialkyl phosphates .

- Yield optimization : Monitor reaction kinetics via in-situ FTIR to track esterification efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or dilution to mitigate inhalation risks, as organophosphates can release volatile intermediates .

- Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before transferring to halogenated waste containers .

Q. How can researchers distinguish this compound from structurally similar organophosphates during characterization?

- Analytical differentiation : Combine mass spectrometry (MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns (e.g., m/z 124 for the [PO(CH)] ion) .

- Chromatographic separation : Optimize reverse-phase HPLC using a C18 column and isocratic elution with acetonitrile/water (70:30) to resolve co-eluting phosphonates .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate activation energies for SN mechanisms at the phosphorus center using B3LYP/6-31G(d) basis sets. Compare with experimental kinetic data to validate transition-state geometries .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess dielectric constant impacts on reaction rates .

Q. How do environmental factors influence the degradation pathways of this compound in aqueous systems?

- Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–9) at 25°C, quantifying hydrolytic products (e.g., dimethyl phosphate) via ion chromatography. Acidic conditions typically accelerate P–O bond cleavage .

- Photolytic degradation : Expose aqueous solutions to UV-C light (254 nm) and monitor degradation intermediates using LC-QTOF-MS to identify radical-mediated oxidation products .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

- Meta-analysis : Cross-reference calorimetric data from peer-reviewed studies, adjusting for methodological biases (e.g., static vs. dynamic bomb calorimetry) .

- Uncertainty quantification : Apply Monte Carlo simulations to estimate confidence intervals for aggregated literature values, prioritizing studies with NIST-traceable calibration .

Q. How can factorial design optimize reaction conditions for this compound in multi-step syntheses?

- Variable screening : Use a 2 factorial design to test temperature (30–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (THF vs. toluene). Response surface methodology (RSM) identifies interactions affecting yield .

- Robustness testing : Replicate optimal conditions with ±5% parameter deviations to assess process stability for scale-up .

Methodological Considerations

Q. What advanced spectroscopic techniques elucidate the coordination chemistry of this compound with transition metals?

- X-ray absorption spectroscopy (XAS) : Analyze P K-edge spectra to determine metal-ligand bond distances and oxidation states in complexes .

- Multinuclear NMR : Use H-P HMBC to correlate proton environments with phosphorus centers in supramolecular assemblies .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

- Process control : Implement real-time monitoring via inline Raman spectroscopy to detect early deviations in reaction progression .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) such as residual alcohol content and enforce statistical process control (SPC) limits .

Q. What toxicological extrapolation frameworks apply to this compound given limited compound-specific data?

- Read-across analysis : Leverage data from structurally analogous organophosphates (e.g., trimethyl phosphate) to estimate acute toxicity (LD) and neurotoxic thresholds, adjusting for differences in alkyl chain hydrophobicity .

- In silico toxicology : Use QSAR models like TOPKAT or DEREK to predict metabolite toxicity and prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.